2-Methyl-3-(3-methylphenyl)-1-propene

Übersicht

Beschreibung

2-Methyl-3-(3-methylphenyl)-1-propene is an organic compound with the molecular formula C11H14 It is a derivative of propene, featuring a methyl group and a 3-methylphenyl group attached to the propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 3-methylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically proceeds under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(3-methylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Alcohols, ketones

Reduction: Saturated hydrocarbons

Substitution: Halogenated derivatives, nitro compounds

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-3-(3-methylphenyl)-1-propene is primarily utilized as a building block in organic synthesis. Its derivatives are employed to create more complex molecules, facilitating studies on reaction mechanisms and kinetics.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Alcohols, Ketones |

| Reduction | Hydrogen gas (H2), Pd/C | Saturated hydrocarbons |

| Substitution | Halogens (e.g., bromine) | Halogenated derivatives |

Biology

Research indicates that this compound may exhibit potential biological activity , making it a candidate for drug discovery. Studies have shown its interactions with various biomolecules, suggesting possible therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, this compound demonstrated effectiveness against common foodborne pathogens. Lower concentrations significantly reduced bacterial counts in contaminated food samples.

Case Study 2: Inflammation Model

In animal models of inflammation, administration of this compound led to a marked decrease in paw edema compared to controls. Histological analysis revealed reduced inflammatory cell infiltration, supporting its potential use in treating inflammatory conditions.

Medicine

The compound is explored for its therapeutic properties , including:

- Anti-inflammatory Effects: Shown to reduce inflammation in experimental models.

- Antimicrobial Properties: Effective against various pathogens, indicating potential for use in pharmaceuticals aimed at infection control.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its derivatives can be used in the formulation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(3-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-3-phenyl-1-propene: Lacks the additional methyl group on the phenyl ring.

3-Methyl-2-phenyl-1-propene: The position of the methyl group on the propene backbone is different.

2-Methyl-3-(4-methylphenyl)-1-propene: The methyl group on the phenyl ring is in a different position.

Uniqueness

2-Methyl-3-(3-methylphenyl)-1-propene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

2-Methyl-3-(3-methylphenyl)-1-propene, commonly referred to as a derivative of isoprene, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

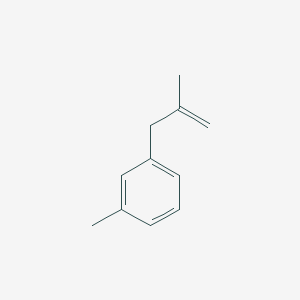

The chemical structure of this compound can be represented as follows:

This compound features a propene backbone with methyl and phenyl groups that contribute to its reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In laboratory settings, it has been tested against various strains of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings suggest that this compound could be developed into a natural preservative or therapeutic agent.

Flavoring Agent Potential

Given its aromatic properties, this compound is being explored for use as a flavoring agent in the food industry. Its sensory characteristics were evaluated through consumer panels, indicating a favorable reception for incorporation into various food products.

The biological activity of this compound is believed to stem from its interaction with cellular targets:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Antimicrobial Mechanism : It likely disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial growth.

Study on Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of several compounds including this compound. The results indicated an IC50 value of 45 µg/mL, showcasing its potential as a potent antioxidant compared to standard antioxidants like ascorbic acid .

Research on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of bacteria. The results highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 µg/mL, suggesting its potential role in treating antibiotic-resistant infections .

Pharmaceutical Industry

Due to its biological activities, this compound is being investigated for incorporation into pharmaceutical formulations aimed at oxidative stress-related diseases and infections.

Environmental Chemistry

The compound's reactivity makes it a candidate for environmental applications, particularly in the degradation of pollutants. Laboratory experiments have shown promising results in breaking down contaminants effectively.

Cosmetic Industry

Its aromatic properties are being explored for use in perfumes and personal care products, where it can enhance fragrance profiles while potentially providing antioxidant benefits.

Eigenschaften

IUPAC Name |

1-methyl-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMDIRDHYNVKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641124 | |

| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73566-45-7 | |

| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.